Quinocide, (R)-
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Overview
Description
Quinocide, ®-, is a stereoisomer of quinocide, a compound known for its antimalarial properties. It is structurally related to primaquine, another antimalarial drug. Quinocide, ®-, is characterized by its unique three-dimensional arrangement, which contributes to its specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinocide, ®-, typically involves the use of substituted o-amino acetophenone derivatives and enolisable ketones. One common method employs molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Another approach uses nano zinc oxide as a mild, non-volatile, non-corrosive, and efficient catalyst, providing regiospecific synthesis under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinocide, ®-, often involves large-scale synthesis using similar catalytic methods. The use of recyclable catalysts and solvent-free conditions is emphasized to ensure environmentally friendly and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Quinocide, ®-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of quinocide, ®-, include molecular iodine, nano zinc oxide, and other mild catalysts. The reactions are typically carried out under solvent-free conditions or in ethanol to ensure high efficiency and yield .
Major Products Formed
The major products formed from the reactions of quinocide, ®-, include various substituted quinoline derivatives. These derivatives are often explored for their enhanced antimalarial and other pharmacological properties .
Scientific Research Applications
Quinocide, ®-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinocide, ®-, involves its interaction with cellular reductases, such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase . These interactions facilitate redox reactions, leading to the generation of reactive oxygen species that can damage parasitic cells. The compound’s unique stereochemistry enhances its binding affinity to these molecular targets, contributing to its antimalarial activity .
Comparison with Similar Compounds
Quinocide, ®-, is similar to other quinoline derivatives, such as primaquine and chloroquine. its unique stereochemistry distinguishes it from these compounds, providing specific biological activities and binding affinities . Other similar compounds include:
Primaquine: Another antimalarial drug with a different stereochemistry and toxicity profile.
Chloroquine: A widely used antimalarial drug with a different mechanism of action and resistance profile.
Quinocide, ®-, stands out due to its specific stereochemistry, which enhances its biological activity and reduces its toxicity compared to other quinoline derivatives .
Properties
CAS No. |
739363-26-9 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(4R)-1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m1/s1 |
InChI Key |
NBAFIBBHADOTMU-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |
Origin of Product |
United States |
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